1-Boc-6-cyanoindole

Descripción general

Descripción

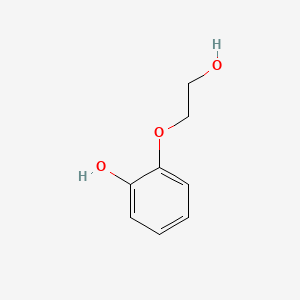

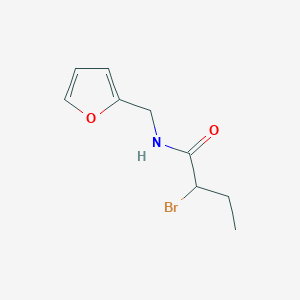

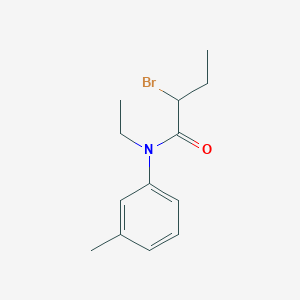

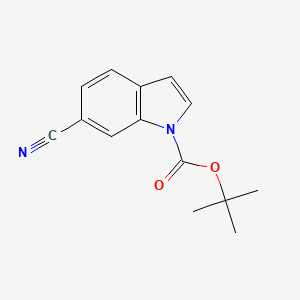

1-Boc-6-cyanoindole is a chemical compound that is part of the indole family, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The "Boc" in the name refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The cyano group at the 6-position indicates the presence of a nitrile functional group, which can be a versatile handle for further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 1-Boc-6-cyanoindole involves innovative strategies to introduce the cyano group into the indole framework. One approach for the synthesis of oxindole-based α-amino nitriles, which are structurally related to 1-Boc-6-cyanoindole, is the catalytic asymmetric cyanation of N-Boc ketoimines. This method employs a tandem aza-Wittig/Strecker reaction, allowing for the formation of the cyano group in situ from achiral ketones with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of 1-Boc-6-cyanoindole includes an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The Boc group is attached to the nitrogen of the indole, providing steric bulk and protecting the nitrogen from unwanted reactions. The cyano group at the 6-position is a functional group consisting of a carbon triple-bonded to a nitrogen atom, which can significantly affect the electronic properties of the molecule.

Chemical Reactions Analysis

The presence of the cyano group in the 6-position of the indole ring makes 1-Boc-6-cyanoindole a candidate for various chemical reactions. For instance, the cyano group can undergo transformations such as reduction to a primary amine or addition reactions to form carbon-carbon bonds. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further synthetic elaboration. Although the provided papers do not directly discuss reactions of 1-Boc-6-cyanoindole, they do describe methodologies that could be applied to similar structures, such as the borylative cyclization of dienes to form boron-substituted heterocycles , and the copper-catalyzed borylative and silylative cyclization of isocyanides to form boryl- and silylindoles . Additionally, palladium-catalyzed dehydrogenation and C-H borylation have been used to synthesize borylated isoindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-6-cyanoindole would be influenced by its functional groups. The Boc group is bulky and hydrophobic, which could affect the solubility of the compound in organic solvents. The cyano group is polar and can participate in dipole-dipole interactions, potentially increasing the compound's boiling point and affecting its reactivity. The indole core itself is aromatic and contributes to the compound's stability and potential for π-π interactions. The papers provided do not directly report the physical properties of 1-Boc-6-cyanoindole, but they do discuss the properties of related compounds, which can give insights into the behavior of 1-Boc-6-cyanoindole .

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Properties

- Polymerization Studies : 1-Boc-6-cyanoindole has been utilized in the electrochemical synthesis of polymeric materials. Studies demonstrate that cyanoindole derivatives can be polymerized to form high-quality films with good thermal stability and conductivity. For instance, poly (5-cyanoindole) films were synthesized using a boron trifluoride diethyl etherate medium, showing significant thermal stability and conductivity suitable for various applications (Xu et al., 2006).

Electrochromic and Fluorescent Properties

- Electrochromic Devices : Cyanoindole derivatives have been used in the creation of electrochromic devices (ECDs). A study highlighted the electrochemical copolymerization of 6-cyanoindole with other compounds to produce films that exhibit distinct electrochromic properties, showing potential for use in advanced display technologies (Li et al., 2015).

Catalysis and Synthesis

- Catalytic and Synthetic Applications : Research has been conducted on the use of 1-Boc-6-cyanoindole in catalytic and synthetic processes. For instance, the synthesis of biologically active compounds, such as chiral 3-amino-3-aryl-2-oxindoles, was achieved using a catalytic approach with isatin-derived N-Boc-protected ketimines (Marques & Burke, 2016).

Biomedical Research

- Biomedical Applications : Cyanoindole derivatives have found applications in biomedical research. For example, asymmetric radical and anionic cyclizations of axially chiral carbamates, including standard Boc derivatives, have been investigated for producing substituted dihydroindole products with potential pharmaceutical relevance (Guthrie & Curran, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 6-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIWEPSVBLICSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649564 | |

| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-6-cyanoindole | |

CAS RN |

889676-34-0 | |

| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.